Benzo[f][1,7]naphthyridine, 4,6-dioxide
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Overview
Description
Benzo[f][1,7]naphthyridine 4,6-dioxide is a heterocyclic compound that belongs to the family of benzonaphthyridines. These compounds are known for their diverse chemical reactivity and biological properties, including bactericidal, fungicidal, and cancerostatic activities . The structure of Benzo[f][1,7]naphthyridine 4,6-dioxide consists of a fused ring system that includes a benzene ring and a naphthyridine ring with two oxygen atoms at positions 4 and 6.
Preparation Methods
The synthesis of Benzo[f][1,7]naphthyridine 4,6-dioxide can be achieved through various synthetic routes. One common method involves the cyclization of N-phenacylbenzonaphthyridinium bromides with ammonium acetate . Another approach includes the reaction of benzonaphthyridine N-oxides with carbanions, leading to the formation of aziridine derivatives . Industrial production methods often involve the use of quaternary salts and cycloaddition reactions with dipolarophiles such as dimethylacetylenedicarboxylate, diethyl maleate, and acrylonitrile .
Chemical Reactions Analysis
Benzo[f][1,7]naphthyridine 4,6-dioxide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various N-oxides.
Reduction: Reduction reactions can convert the N-oxides back to the parent benzonaphthyridine.
Substitution: Vicarious nucleophilic substitution of hydrogen can occur, leading to the formation of aziridine derivatives.
Common reagents used in these reactions include dimethylacetylenedicarboxylate, ethyl propiolate, and ethyl phenylpropiolate . Major products formed from these reactions include various substituted cycloadducts such as benzopyrrolo-, benzopyrroline-, and benzopyrrolidine-naphthyridines .
Scientific Research Applications
Benzo[f][1,7]naphthyridine 4,6-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[f][1,7]naphthyridine 4,6-dioxide involves its interaction with molecular targets such as enzymes and DNA. The compound’s bactericidal and fungicidal activities are attributed to its ability to inhibit essential enzymes in microbial cells . Its cancerostatic properties are believed to result from its interaction with DNA, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Benzo[f][1,7]naphthyridine 4,6-dioxide can be compared with other similar compounds such as:
- Benzo[c][1,5]naphthyridine-5-oxide
- Benzo[h][1,6]naphthyridine-6-oxide
- Benzo[f][1,7]naphthyridine-6-oxide
These compounds share similar structural features and chemical reactivity but differ in the position and number of oxygen atoms. Benzo[f][1,7]naphthyridine 4,6-dioxide is unique due to the presence of two oxygen atoms at positions 4 and 6, which significantly influence its chemical and biological properties .
Properties
CAS No. |
61564-15-6 |
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Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-oxidobenzo[f][1,7]naphthyridin-6-ium 6-oxide |
InChI |
InChI=1S/C12H8N2O2/c15-13-7-3-5-10-9-4-1-2-6-11(9)14(16)8-12(10)13/h1-8H |
InChI Key |
QSCNVTROCAVWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CN(C3=C[N+]2=O)[O-] |
Origin of Product |
United States |
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